molecular formula C17H15N3O2S B11581471 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide

Cat. No.: B11581471
M. Wt: 325.4 g/mol
InChI Key: LWDBDDIDGSLJDR-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Formation of the Acetamide Linkage: The acetamide linkage is introduced by reacting the benzothiazole derivative with an appropriate acylating agent.

    Introduction of the Phenylethylidene Group: The final step involves the condensation of the acetamide derivative with a phenylethylidene amine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Acetamide Derivatives: Compounds with acetamide linkages but different aromatic or aliphatic groups.

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(E)-1-phenylethylideneamino]oxyacetamide

InChI

InChI=1S/C17H15N3O2S/c1-12(13-7-3-2-4-8-13)20-22-11-16(21)19-17-18-14-9-5-6-10-15(14)23-17/h2-10H,11H2,1H3,(H,18,19,21)/b20-12+

InChI Key

LWDBDDIDGSLJDR-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=NC2=CC=CC=C2S1)/C3=CC=CC=C3

Canonical SMILES

CC(=NOCC(=O)NC1=NC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.